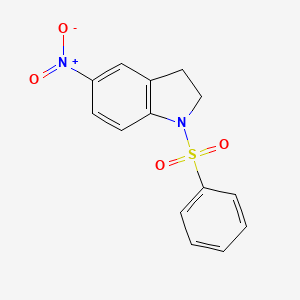

5-Nitro-1-(phenylsulfonyl)indoline

Description

Historical Context and Significance of Indole (B1671886) and Indoline (B122111) Scaffolds in Organic Synthesis

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a cornerstone in the architecture of a vast number of natural products and synthetic compounds with profound biological activities. nih.govnih.gov Historically, the study of indole chemistry was driven by the isolation and structural elucidation of complex alkaloids such as vincristine (B1662923) and lysergic acid, which demonstrated the privileged nature of this heterocycle in medicinal chemistry. guidechem.com This has led to the development of numerous synthetic methodologies for creating diverse indole derivatives. nih.govbldpharm.com Indole-containing compounds are integral to many pharmaceuticals, including the anti-inflammatory drug indomethacin (B1671933) and the neurotransmitter serotonin. d-nb.infomdpi.com

The indoline scaffold, which is the 2,3-dihydro derivative of indole, represents a related but distinct heterocyclic system. While present in many natural products, the formal study of indoline-containing compounds in drug discovery is more recent. nih.gov The saturation of the pyrrole ring imparts a three-dimensional geometry that is often desirable for interacting with biological targets. In recent years, indoline derivatives have gained significant attention for their potential as anti-tumor, antibacterial, and anti-inflammatory agents, marking them as a growing area of interest for medicinal chemists. nih.gov

Rationale for Researching 5-Nitro-1-(phenylsulfonyl)indoline within Advanced Heterocyclic Chemistry

The specific focus on this compound is predicated on the chemical and pharmacological potential suggested by its constituent parts. The research into this compound is largely driven by its relationship to its aromatic precursor, 1H-Indole, 5-nitro-1-(phenylsulfonyl)-, which is a critical intermediate in the synthesis of multifunctional ligands designed to target conditions like cancer and neurodegenerative diseases. wikipedia.org

The synthesis of this compound would likely proceed via the chemical reduction of the corresponding indole derivative. Methods for the hydrogenation of substituted nitroindoles are established, suggesting a feasible pathway to the indoline structure. nih.govd-nb.infonih.gov The rationale for this transformation is to explore how the change from a planar, aromatic indole system to a saturated, three-dimensional indoline scaffold affects the molecule's properties and biological activity. This structural modification can lead to significant changes in how the molecule interacts with biological targets, potentially offering improved specificity, potency, or pharmacokinetic properties. The investigation of substituted 5-nitroindole (B16589) scaffolds has already shown promise in developing compounds that can bind to G-quadruplex DNA, a target of interest in anticancer drug design. Therefore, the synthesis and study of the indoline analogue is a logical step in the exploration of this chemical space for new therapeutic agents.

Overview of Electron-Withdrawing Groups in Indole/Indoline Modulation (e.g., Nitro, Phenylsulfonyl)

The substitution of the indole or indoline scaffold with electron-withdrawing groups is a key strategy for modulating the electronic properties and reactivity of the heterocyclic system. cymitquimica.com

The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences the chemical nature of the ring to which it is attached. Its presence deactivates the aromatic ring toward electrophilic substitution while activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitro group. cymitquimica.com In the context of drug design, the nitro group can be crucial for a compound's mechanism of action. For instance, some nitro-containing drugs are activated by enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic agents. nih.gov This bio-reductive activation is a known mechanism for some antibacterial and anticancer compounds.

The phenylsulfonyl group (-SO2Ph) also functions as a strong electron-withdrawing group. Attaching this group to the indole nitrogen atom serves multiple purposes. It can enhance the metabolic stability of the compound and facilitate interactions with hydrophobic pockets in proteins. wikipedia.org Furthermore, the sulfonyl group modifies the electron density of the indole ring, influencing its reactivity. For instance, N-sulfonylated indoles can act as precursors to reactive intermediates used in various C-3 functionalization reactions, expanding their synthetic utility. The combination of both a nitro and a phenylsulfonyl group on the indoline scaffold creates a molecule with a unique electronic profile, making it a subject of interest for exploring novel chemical reactivity and biological activity.

Data Tables

Table 1: Physicochemical Properties of 1H-Indole, 5-nitro-1-(phenylsulfonyl)-

| Property | Value | Reference |

| CAS Number | 124400-51-7 | |

| Molecular Formula | C14H10N2O4S | |

| Molecular Weight | 302.31 g/mol | |

| InChI Key | HRECKBCSYNVPPV-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-nitro-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFNZZAMKWBTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384664 | |

| Record name | 5-nitro-1-(phenylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-50-9 | |

| Record name | 5-nitro-1-(phenylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Nitro 1 Phenylsulfonyl Indoline and Its Precursors

Precursor Synthesis Strategies Involving Indole (B1671886) Nucleus Protection with the Phenylsulfonyl Group

A common and effective approach to synthesizing 5-Nitro-1-(phenylsulfonyl)indoline involves a two-step process: the protection of the indole nitrogen with a phenylsulfonyl group, followed by the regioselective introduction of a nitro group at the 5-position.

N-Phenylsulfonylation of Indole Derivatives

The introduction of the phenylsulfonyl group onto the nitrogen atom of the indole ring is a crucial initial step. This is typically achieved by reacting an indole derivative with benzenesulfonyl chloride. nih.gov This process, known as N-phenylsulfonylation, serves to protect the nitrogen, rendering the indole ring more stable to subsequent reaction conditions and influencing the regioselectivity of further electrophilic substitutions. nih.gov

A general procedure involves treating the indole with benzenesulfonyl chloride in the presence of a base. nih.gov For instance, 5-nitroindole (B16589) can be reacted with benzenesulfonyl chloride in dichloromethane (B109758) (CH2Cl2) with potassium hydroxide (B78521) (KOH) as the base and tetrabutylammonium (B224687) bisulfate as a phase-transfer catalyst. The reaction is typically stirred at room temperature overnight. Another approach involves the use of pyridine (B92270) as a base in dichloromethane. Similarly, indole itself can be sulfonylated at the N1 position using benzenesulfonyl chloride and triethylamine (B128534) in tetrahydrofuran (B95107) (THF) at 0°C, yielding 1-(phenylsulfonyl)indole (B187392) in high yield.

Table 1: Reaction Conditions for N-Phenylsulfonylation of Indole Derivatives

| Indole Derivative | Reagents | Solvent | Base | Catalyst | Yield | Reference |

| 5-Nitroindole | Benzenesulfonyl chloride | CH2Cl2 | KOH | Tetrabutylammonium bisulfate | - | |

| 4-Chloro-5-nitroindole | Phenylsulfonyl chloride | Dichloromethane | Pyridine | - | 65-75% | |

| Indole | Phenylsulfonyl chloride | Tetrahydrofuran | Triethylamine | - | 90% |

Regioselective Introduction of the Nitro Group at the 5-Position

Following the protection of the indole nitrogen, the next critical step is the introduction of the nitro group specifically at the 5-position of the 1-(phenylsulfonyl)indole core. The phenylsulfonyl group, being electron-withdrawing, deactivates the indole ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5- and 6-positions.

Several nitrating agents and conditions have been employed to achieve this regioselectivity. A common method involves the use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures, typically between 0–5°C. This method is effective for the nitration of 4-chloroindole (B13527) to yield 4-chloro-5-nitroindole, which can then be sulfonylated.

Another effective nitrating agent is acetyl nitrate (B79036) (AcONO₂), prepared in situ from nitric acid and acetic anhydride. This reagent can be used to nitrate 1-(phenylsulfonyl)-4-chloro-1H-indole at 10°C, selectively affording the 5-nitro derivative. The reaction is typically quenched with ice-water, and the product is extracted.

More recently, light-induced methods have been developed for the C5-nitration of indolines. corpuspublishers.com For instance, the nitration of N-pyridyl indoline (B122111) can be achieved using tert-butyl nitrite (B80452) (TBN) as the nitro source under cerium chloride (CeCl₃) catalysis and irradiation with blue LED light. corpuspublishers.com This photochemical approach offers a milder and potentially more environmentally friendly alternative to traditional nitration methods. corpuspublishers.com

Direct Synthetic Routes to the this compound Framework

In contrast to the stepwise approach, direct synthetic routes aim to construct the this compound framework in a more convergent manner, often through cyclization or annulation reactions.

Palladium/Norbornene-Catalyzed Annulation Approaches

Palladium-catalyzed reactions, particularly those involving norbornene, have emerged as powerful tools for the synthesis of functionalized indolines. acs.orgnih.gov These methods, often referred to as Catellani-type reactions, allow for the simultaneous functionalization of multiple positions on an aromatic ring. nih.gov

A general strategy involves the palladium-catalyzed annulation of substituted haloanilines with norbornadiene, which acts as an acetylene (B1199291) synthon, to produce functionalized indolines in good yields. acs.org This approach can be extended to create a variety of substituted indoline structures. While not explicitly detailed for this compound in the provided context, the versatility of this methodology suggests its potential applicability. The palladium/norbornene cooperative catalysis enables the construction of polysubstituted arenes from readily available starting materials. nih.gov

Alternative Cyclization and Annulation Reactions to Form the Indoline Core

Beyond palladium catalysis, other cyclization and annulation strategies are employed to form the indoline core. The reduction of N-(phenylsulfonyl)indoles to the corresponding N-(phenylsulfonyl)indolines can be achieved with good to excellent yields using sodium cyanoborohydride (NaCNBH₃) in trifluoroacetic acid (TFA). researchgate.net

Intramolecular cyclization reactions are also a key strategy. For instance, nitrogen-containing ω-iodoaryl alkenes can be cyclized to form indolines using catalytic amounts of palladium acetate (B1210297) (Pd(OAc)₂) in the presence of tetrabutylammonium chloride (Bu₄NCl), a base (like Na₂CO₃, NaOAc, or Et₃N), and DMF under mild conditions. researchgate.net

Furthermore, the synthesis of polycyclic fused indoline scaffolds can be achieved through substrate-guided reactivity switches in annulation processes involving indole derivatives and 1,2-diaza-1,3-dienes. polimi.it The nature and substitution pattern of the reactants are critical in directing the chemoselectivity of these cycloaddition reactions. polimi.it

Synthesis of Analogues and Related Substituted Indolines

The synthetic methodologies described above are not limited to the preparation of this compound but can also be adapted to produce a wide array of analogues and related substituted indolines. These analogues are often synthesized to explore structure-activity relationships for various biological targets. nih.govnih.gov

For example, N-1 alkylation of 5-nitroindoline (B147364) can be carried out using various aldehydes to introduce different substituents at the nitrogen atom. nih.gov Subsequent reduction of the nitro group to an amine allows for further functionalization, such as the formation of isothiocyanates or ureas. nih.gov

The synthesis of N-phenylsulfonamide derivatives starting from aniline (B41778) has also been reported, yielding a variety of compounds with potential biological activities. nih.gov Additionally, the synthesis of sultams bearing an indoline moiety has been achieved through multi-step reaction sequences, demonstrating the modularity of these synthetic approaches. derpharmachemica.com The development of methods for the synthesis of polysubstituted indoles and indolines, for instance, through zirconocene-stabilized benzyne (B1209423) complexes, further expands the accessible chemical space of indoline-based compounds. researchgate.net

Strategies for Diverse Substitution Patterns on the Indoline Ring System

The ability to introduce a wide range of functional groups onto the indoline scaffold is paramount for creating a diverse array of chemical entities. Modern synthetic chemistry offers several powerful strategies to achieve this, enabling the synthesis of precursors for complex molecules like this compound.

A highly effective method for constructing indolines with multiple substituents, particularly on the benzene (B151609) ring, is through an intramolecular [4 + 2] cycloaddition of enynes. nih.gov This modular approach allows for the assembly of complex indoline structures from acyclic precursors. The process typically involves the synthesis of an enyne substrate, often via a Sonogashira coupling, which then undergoes a thermal cycloaddition to form the indoline ring system. nih.gov This strategy provides a divergent pathway to a variety of substituted indolines. nih.gov

Solid-phase synthesis has also proven to be a valuable tool for generating libraries of substituted indoline derivatives. nih.govcapes.gov.br In one approach, o-allyl or o-prenyl anilines are cyclized onto a polymer-bound selenenyl bromide resin. nih.gov The resulting solid-supported indoline scaffolds can be subjected to various chemical transformations before being cleaved from the resin. Depending on the cleavage method employed—such as traceless reduction, radical cyclization, or oxidative elimination—a range of products including 2-methyl indolines, polycyclic indolines, and 2-propenyl indolines can be obtained. nih.gov

Palladium-catalyzed C-H amination reactions have become a cornerstone for the synthesis of substituted indolines. organic-chemistry.org For instance, the intramolecular amination of phenethylamine (B48288) derivatives protected with a 2-pyridinesulfonyl group can be catalyzed by Pd(II) to afford various substituted indolines in good yields. organic-chemistry.org A key advantage of this method is its tolerance of a wide array of functional groups, including the nitro group, which is present in the target molecule. organic-chemistry.org

In the realm of green chemistry, photocatalyzed reactions offer a metal-free alternative for the synthesis of substituted indolines. nih.gov A recently developed method involves a photocatalyzed remote alkyl radical generation followed by cyclization. This technique is compatible with a broad range of functional groups, even those that are typically problematic in metal-catalyzed reactions, such as aryl halides. nih.gov

The synthesis of the titular compound, this compound, often starts from the commercially available 5-nitroindole. The direct nitration of the indole ring is a fundamental transformation, and the regioselectivity is influenced by the existing substituents. researchgate.net The crucial step is the sulfonylation of the indole nitrogen. This is commonly achieved by reacting 5-nitroindole with benzenesulfonyl chloride in the presence of a base.

The following table provides a summary of these diverse synthetic strategies.

| Methodology | Key Features | Example Products | References |

|---|---|---|---|

| Intramolecular [4 + 2] Cycloaddition | A modular approach that allows for the construction of highly substituted indolines, particularly on the benzenoid ring. | Indolines with multiple substituents on the six-membered ring. | nih.gov |

| Solid-Phase Synthesis | Enables the rapid generation of combinatorial libraries of diverse indoline derivatives. | 2-Methyl indolines, polycyclic indolines, 2-propenyl indolines. | nih.govcapes.gov.br |

| Palladium-Catalyzed C-H Amination | An efficient method for the intramolecular cyclization to form the indoline ring system. | Substituted indolines derived from phenethylamine precursors. | organic-chemistry.org |

| Photocatalyzed Radical Cyclization | A metal-free approach that is tolerant of a wide variety of functional groups. | Substituted indolines formed via decarboxylative radical arylation. | nih.gov |

| Direct Nitration and Sulfonylation | A classical and direct method for introducing nitro and phenylsulfonyl groups onto the indole scaffold. | 5-Nitro-1-(phenylsulfonyl)indole from 5-nitroindole. | researchgate.net |

Stereoselective Synthesis of Substituted Indolines

The synthesis of enantiomerically pure substituted indolines is a significant challenge in organic chemistry, driven by the prevalence of chiral indoline motifs in numerous biologically active compounds. Several advanced strategies have been developed to control the stereochemistry of these important heterocyclic systems.

One powerful method for achieving high levels of enantioselectivity is the Brønsted acid-catalyzed transfer hydrogenation of indole derivatives. organic-chemistry.org This reaction utilizes a Hantzsch dihydropyridine (B1217469) as the hydrogen source to efficiently produce a range of optically active indolines. organic-chemistry.org Another successful approach employs chiral auxiliaries to direct the stereochemical outcome. For instance, the diastereoselective addition of an allylic indium reagent to a chiral o-bromophenyl sulfinyl imine yields homoallylic amine intermediates. These can then undergo an intramolecular N-arylation to furnish stereochemically defined indolines. acs.org

Palladium-catalyzed asymmetric dearomatization of indoles has emerged as a versatile and divergent strategy for accessing chiral indoline and indolenine ring systems. chemrxiv.orgresearchgate.netresearchgate.net A notable example is the Pd-catalyzed intermolecular asymmetric spiroannulation of 2,3-disubstituted indoles with internal alkynes, which allows for the construction of indoline structures possessing a C2-quaternary stereocenter. chemrxiv.orgresearchgate.net These spiro-indoline products can then undergo a stereospecific aza-semipinacol rearrangement under acidic conditions to yield indolenine derivatives with a C3-quaternary stereocenter. chemrxiv.orgresearchgate.net This divergent methodology provides access to dearomatized indole derivatives with either a C2- or a C3-quaternary stereocenter, depending on the reaction sequence. chemrxiv.org The success of these reactions is highly dependent on the careful optimization of reaction conditions, including the choice of palladium precursor, chiral ligand, and solvent. researchgate.net

Additionally, a Brønsted acid-assisted Lewis acid-mediated synthesis of indolines has been developed. researchgate.net This method proceeds from α-hydroxydimethylacetals and suitable electrophile-tethered amines via an interrupted Amadori/Heyns rearrangement, yielding indolines with good diastereoselectivity. researchgate.net

A summary of these stereoselective methods is presented in the table below.

| Methodology | Key Features | Stereochemical Outcome | References |

|---|---|---|---|

| Brønsted Acid-Catalyzed Transfer Hydrogenation | Employs a Hantzsch dihydropyridine for the asymmetric reduction of indoles. | Produces a variety of optically active indolines with high enantioselectivity. | organic-chemistry.org |

| Chiral Sulfinyl Imine Chemistry | Involves the diastereoselective addition of an allylic indium reagent followed by a cyclization step. | Leads to the formation of stereochemically defined 2-allyl-substituted indolines. | acs.org |

| Palladium-Catalyzed Asymmetric Dearomatization | Utilizes an intermolecular spiroannulation of indoles with alkynes. | Constructs indoline structures with a C2-quaternary stereocenter. | chemrxiv.orgresearchgate.netresearchgate.net |

| Brønsted Acid-Assisted Lewis Acid-Mediation | Proceeds through an interrupted Amadori/Heyns rearrangement of α-hydroxydimethylacetals. | Results in good yields and diastereoselectivity for the corresponding indoline products. | researchgate.net |

Chemical Reactivity and Transformative Reactions of 5 Nitro 1 Phenylsulfonyl Indoline

Nucleophilic Reactions of the Electron-Deficient Indoline (B122111) System

The presence of the electron-withdrawing nitro group at the 5-position and the phenylsulfonyl group on the indole (B1671886) nitrogen significantly reduces the electron density of the indole ring system. This electronic feature makes the molecule susceptible to nucleophilic attack, particularly at the C2 and C3 positions.

Addition of Carbon Nucleophiles (e.g., Grignard Reagents, Enolates)

The reaction of nitroarenes with Grignard reagents can lead to the formation of substituted indoles. wikipedia.orgrsc.org For instance, the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents is a known method for synthesizing substituted indoles, often referred to as the Bartoli indole synthesis. wikipedia.org While specific examples with 5-Nitro-1-(phenylsulfonyl)indoline are not extensively detailed, the general reactivity pattern suggests that carbon nucleophiles like Grignard reagents and enolates can add to the electron-deficient indole nucleus. This type of reaction, known as conjugate addition, would likely proceed in a Michael fashion, with the nucleophile attacking the indole ring to form a stabilized carbanion. researchgate.net Subsequent elimination of the phenylsulfinate group can lead to the formation of 2-substituted-3-nitroindoles. researchgate.net

Reactions with Isocyanoacetates (Barton-Zard Type Reactions)

The Barton-Zard pyrrole (B145914) synthesis, which involves the reaction of a nitro compound with an isocyanoacetate, is a powerful tool for constructing pyrrole rings. This methodology has been applied to the synthesis of pyrrolo[2,3-b]indoles and pyrrolo[3,4-b]indoles from 3-nitroindoles. nih.gov The outcome of the reaction can be influenced by the nature of the protecting group on the indole nitrogen. nih.gov While direct application to this compound is not explicitly described, the general principle of the Barton-Zard reaction suggests its potential for creating more complex heterocyclic systems fused to the indoline core.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion opens up a wide array of synthetic possibilities for introducing new functionalities and building complex molecular architectures.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to the corresponding amino group is a common and crucial transformation. This reaction can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a frequently employed method for this purpose. nih.govcommonorganicchemistry.com Other reagents that can effect this reduction include tin(II) chloride (SnCl2), iron (Fe) in acidic media, and zinc (Zn) in the presence of an acid. commonorganicchemistry.comwikipedia.orgdoubtnut.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.comorganic-chemistry.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | A widely used and effective method. nih.govcommonorganicchemistry.com |

| SnCl₂ | Acidic or neutral | A mild reducing agent. commonorganicchemistry.com |

| Fe | Acidic media (e.g., AcOH) | A classical and cost-effective method. commonorganicchemistry.com |

| Zn | Acidic media (e.g., AcOH) | Another mild option for nitro group reduction. commonorganicchemistry.com |

Subsequent Reactions of Aminoindoline Derivatives

The resulting 5-amino-1-(phenylsulfonyl)indoline is a valuable intermediate for further chemical modifications. The primary amino group can participate in a variety of reactions, including diazotization followed by coupling reactions to form azo dyes, acylation to form amides, and alkylation to form secondary or tertiary amines. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular scaffolds. For example, the amino group can be a key handle for the synthesis of biologically active compounds. researchgate.net

Reactivity of the Phenylsulfonyl Group as a Protecting or Activating Group

The phenylsulfonyl group plays a dual role in the chemistry of this compound. It serves as a protecting group for the indole nitrogen and as an activating group that influences the reactivity of the indole ring.

The phenylsulfonyl group is a robust protecting group for the indole nitrogen, which is stable under a variety of reaction conditions, including acidic ones. mdpi.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the indole nitrogen. However, the phenylsulfonyl group can be removed when desired, typically under basic conditions. researchgate.net

Furthermore, the strong electron-withdrawing nature of the phenylsulfonyl group significantly activates the indole ring towards nucleophilic attack. This activation facilitates reactions that would otherwise be difficult to achieve with an unprotected or less activated indole. The phenylsulfonyl group can also direct lithiation to specific positions on the heterocyclic nucleus. mdpi.org The interplay between its protecting and activating functions makes the phenylsulfonyl group a versatile tool in indole chemistry. researchgate.net

Deprotection Strategies and Conditions

The N-phenylsulfonyl group, often referred to as a nosyl (Ns) group, is a common protecting group for amines in organic synthesis. Its removal is a key step in many synthetic routes. The deprotection of N-nosyl amides is typically achieved under mild conditions via nucleophilic aromatic substitution, a significant advantage over the more robust tosyl group. chem-station.com

The most common method for the deprotection of a nosyl group involves the use of a thiol reagent in the presence of a base. chem-station.com The reaction proceeds through the formation of a Meisenheimer complex, where the thiolate anion attacks the nitro-activated aromatic ring. This is followed by the elimination of sulfur dioxide and the release of the free amine. chem-station.com

A variety of thiols and bases can be employed for this transformation, allowing for optimization based on the substrate's sensitivity and other functional groups present. Common thiols include thiophenol and 1-dodecanethiol. chem-station.comresearchgate.net The choice of base is also critical, with options ranging from inorganic bases like potassium hydroxide (B78521) and cesium carbonate to organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.comresearchgate.net In some instances, solid-supported thiols have been used to facilitate product purification by simple filtration. thieme-connect.de

| Reagent System | Conditions | Substrate Type | Notes |

| Thiophenol, Potassium Hydroxide | Acetonitrile, 50°C | Secondary N-nosyl amides | A common and effective method. chem-station.com |

| Thiophenol, Cesium Carbonate | DMF, 50°C | N-nosyl amides | An alternative base and solvent system. researchgate.net |

| 1-Dodecanethiol, DBU | DMF | 4-Cyanobenzenesulfonamide | Demonstrates the utility for related sulfonyl groups. researchgate.net |

| Polymer-supported Thiophenol, Cesium Carbonate | THF | Secondary and tertiary N-nosyl amides | Allows for easier purification. thieme-connect.de |

Deprotection can also be accelerated using microwave irradiation, which can significantly reduce reaction times. thieme-connect.de However, care must be taken as high temperatures in solvents like DMF can lead to degradation of the reagents. thieme-connect.de

Role in Directing Reactivity (e.g., C-Metallation)

The phenylsulfonyl group on the indoline nitrogen can act as a directed metalation group (DMG). Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The DMG coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium, positioning the base to deprotonate the nearest ortho position. wikipedia.orgbaranlab.org

In the case of N-sulfonylindolines, the sulfonyl group can direct lithiation to the C7 position of the indoline ring system. The Lewis basic oxygen atoms of the sulfonyl group chelate the lithium cation, facilitating the deprotonation of the adjacent C-H bond. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C7 position.

The strength of the directing group is crucial for the efficiency of the DoM reaction. Sulfonamide groups are considered strong DMGs, capable of directing metalation effectively. organic-chemistry.org The reaction is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. nih.gov

| Directed Metalation Group | Position of Metalation | Typical Reagents | Notes |

| -SO₂Ph | ortho to the DMG | n-BuLi, sec-BuLi, t-BuLi in THF | The sulfonyl group is a strong DMG. organic-chemistry.org |

| -CONR₂ | ortho to the DMG | Alkyllithiums | Amide groups are also effective DMGs. wikipedia.org |

| -OMe | ortho to the DMG | Alkyllithiums | Methoxy groups are moderate DMGs. wikipedia.org |

This strategy provides a reliable method for the synthesis of C7-substituted indolines, which can be important intermediates in the synthesis of complex heterocyclic compounds.

Cycloaddition Reactions and Ring Expansions/Contractions

The indoline scaffold of this compound can participate in various cycloaddition and rearrangement reactions, leading to the formation of more complex polycyclic systems or related heterocyclic structures.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocycles. wikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, are commonly used in these reactions to form pyrrolidine (B122466) rings. wikipedia.org These ylides can be generated in situ from various precursors, including the ring-opening of aziridines or the condensation of amines with aldehydes. wikipedia.orgnih.gov

Derivatives of this compound can be utilized in 1,3-dipolar cycloadditions. For example, an azomethine ylide can be generated from the indoline scaffold and then reacted with a dipolarophile, such as an alkene or alkyne, to construct a new fused pyrrolidine ring. enamine.netrsc.org These reactions are often highly regio- and stereoselective, providing a route to complex polycyclic structures. wikipedia.org

The reaction of an N-sulfonylated indoline derivative with a suitable dipolarophile can lead to the formation of pyrroloindoline structures, which are present in numerous natural products and biologically active compounds. The specific reaction conditions and the nature of the substituents on both the azomethine ylide and the dipolarophile will determine the outcome and stereoselectivity of the cycloaddition. researchgate.net

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, the electron-deficient double bond of the indole core could potentially act as a dienophile, reacting with a suitable diene. The presence of the electron-withdrawing nitro and phenylsulfonyl groups enhances the dienophilic character of the C2-C3 double bond of the corresponding indole, which can be formed by oxidation of the indoline.

While specific examples involving this compound in Diels-Alder reactions are not prevalent in the literature, related nitro-substituted aromatic compounds have been shown to participate in such cycloadditions. For instance, β-fluoro-β-nitrostyrenes have been used as dienophiles in reactions with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728) to yield bicyclic products. beilstein-journals.org This suggests that under appropriate conditions, the indoline system, or its oxidized indole counterpart, could undergo Diels-Alder reactions.

Rearrangement Pathways

The indole skeleton is amenable to various skeletal rearrangements, leading to the formation of other important heterocyclic structures like quinolines, quinazolines, and indazoles. researchgate.netchemrxiv.orgnih.gov These transformations often involve ring-expansion or contraction, or atom insertion/deletion.

Ring expansion of indoline derivatives can be achieved through several methods. For instance, a base-promoted ring-expansion of indolones with alkynoates can lead to the formation of substituted quinolines. rsc.org Another approach involves the rhodium-catalyzed ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles, which could be adapted to indoline-fused aziridines to generate larger heterocyclic rings. nih.govresearchgate.net

Skeletal editing of the indole core is an emerging area of research. chemrxiv.orgnih.govchemrxiv.org These methods allow for the conversion of the indole ring system into other valuable scaffolds. For example, oxidative cleavage of the indole C2-C3 bond followed by rearrangement can lead to the formation of indazoles or benzimidazoles. chemrxiv.orgnih.gov The N-phenylsulfonyl group can play a crucial role in these transformations by modulating the reactivity of the indole ring and influencing the course of the rearrangement.

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Reaction Intermediates in 5-Nitro-1-(phenylsulfonyl)indoline Chemistry

The reactivity of this compound is dictated by the electronic properties of its constituent parts: the electron-rich indoline (B122111) core, the strongly electron-withdrawing nitro group, and the N-phenylsulfonyl group which also withdraws electron density and can act as a protecting group. Chemical transformations involving this compound proceed through various transient species.

One key class of intermediates is the electrophilic iminium salt . In reactions such as the Vilsmeier-Haack formylation, a reagent like phosphorus oxychloride and dimethylformamide (DMF) generates a chloroiminium ion (the Vilsmeier reagent). nih.govprinceton.edu This electrophile is attacked by the electron-rich indole (B1671886) ring, typically at the C3 position, to form a sigma-complex. Subsequent elimination and hydrolysis yield the formylated product. The stability and reactivity of this iminium intermediate are central to the reaction's success. nih.gov

In the realm of photoredox catalysis, indole radical cations have been identified as crucial intermediates. nih.gov Visible-light photocatalysis can induce a single-electron transfer (SET) from the indole ring, generating a charged, open-shell species. nih.govthieme-connect.com For instance, a photocatalytic cycle can be initiated by exciting a catalyst which then oxidizes the indole substrate. This radical cation is highly reactive and can engage in various transformations, such as cycloadditions or reactions with nucleophiles, before being reduced back to a neutral state in a subsequent step of the cycle. nih.gov

Furthermore, in the context of nucleophilic aromatic substitution or cross-coupling reactions, the formation of Meisenheimer or sigma-complexes is plausible. The strong electron-withdrawing nature of the nitro group at the C5 position makes the aromatic ring susceptible to attack by nucleophiles. In reactions like the Suzuki-Miyaura coupling, an intermediate palladium complex featuring a bond to the indoline core is formed during the catalytic cycle. nih.gov Mechanistic studies on related heterocyclic systems suggest that for certain cross-coupling reactions, oxidative addition may proceed through an ionic SN1-like mechanism, involving transient quinolinium or indolinium cations facilitated by a Lewis acid like a boronic acid. princeton.edu

The reduction of the nitro group can also generate reactive nitroso or hydroxylamine (B1172632) intermediates , which can be pivotal in certain biological contexts or subsequent functionalization reactions. nih.gov

| Intermediate Type | Generating Reaction Type | Plausible Role/Fate | Reference |

|---|---|---|---|

| Indole Radical Cation | Photoredox Catalysis | Undergoes cycloaddition or reaction with nucleophiles. | nih.gov |

| Iminium Salt | Vilsmeier-Haack Reaction | Acts as the electrophile for formylation of the indole ring. | nih.govprinceton.edu |

| Sigma-Complex | Nucleophilic Aromatic Substitution / Vilsmeier-Haack | Formed by the attack of a nucleophile or electrophile on the aromatic ring. | nih.gov |

| Organopalladium Complex | Suzuki-Miyaura / Buchwald-Hartwig Coupling | Key species in the catalytic cycle, undergoes transmetalation and reductive elimination. | nih.gov |

Elucidation of Catalytic Cycles and Rate-Determining Steps

Many synthetically important reactions involving this compound are catalytic. Understanding the full catalytic cycle and identifying the slowest step—the rate-determining step (RDS)—is essential for reaction optimization.

A prime example is the palladium-catalyzed Suzuki-Miyaura cross-coupling , a versatile method for forming carbon-carbon bonds. nih.govmdpi.com While a specific kinetic study on this compound is not detailed in the provided literature, a plausible catalytic cycle can be constructed based on established mechanisms. mdpi.com

Transmetalation : The organoboron reagent (e.g., a boronic acid) transfers its organic group to the Pd(II) complex, displacing the halide or triflate. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. mdpi.com

| Step | Transformation | Description | Potential Rate-Determining Factor |

|---|---|---|---|

| 1. Oxidative Addition | Pd(0) → Pd(II) | The Pd(0) catalyst inserts into the Carbon-Halogen bond of the indoline substrate. | Often the RDS, influenced by the electron density of the substrate. rsc.org |

| 2. Transmetalation | Ligand Exchange | The organic group from the boronic acid is transferred to the Pd(II) center. | Can be rate-limiting if the boronic acid is sterically hindered or electronically deactivated. |

| 3. Reductive Elimination | Pd(II) → Pd(0) | The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Generally fast, but can be slowed by bulky ligands that hinder the required cis-orientation. |

In photocatalytic reactions , the cycle is different. For a visible-light-mediated conversion of a styryl azide (B81097) to an indole, the cycle involves:

Excitation : The photocatalyst (e.g., a Ru(II) or Ir(III) complex) absorbs light and reaches an excited state. researchgate.net

Energy or Electron Transfer : The excited photocatalyst can either transfer energy to the substrate or engage in a single-electron transfer. In the case of indole radical cation formation, the excited catalyst acts as an oxidant. nih.gov

Substrate Reaction : The activated substrate (e.g., radical cation) undergoes the desired chemical transformation (e.g., cyclization). thieme-connect.comresearchgate.net

Catalyst Regeneration : The cycle is closed by a final electron transfer step that returns the photocatalyst to its ground state. nih.gov The rate-determining step in such cycles can be the initial electron transfer or the subsequent chemical reaction of the transient intermediate. nih.gov

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Studies

Controlling stereochemistry is a paramount goal in modern organic synthesis. For reactions involving this compound and its derivatives, achieving high levels of diastereoselectivity or enantioselectivity requires a detailed understanding of the transition states of the bond-forming steps.

Asymmetric catalysis provides a powerful strategy to influence stereochemical outcomes. One sophisticated approach involves the use of chiral catalysts that form non-covalent interactions with reaction intermediates. In a notable example involving the photocatalytic generation of a tryptamine (B22526) (an indole derivative) radical cation, a chiral phosphate (B84403) anion was used as a catalyst. nih.gov This anion forms a hydrogen-bonded, non-covalent complex with the radical cation intermediate. This association creates a chiral environment around the reactive species, forcing an incoming nucleophile to attack from a specific face, thereby leading to the formation of one enantiomer in high excess. nih.gov

The enantiomeric excess (ee) in such reactions is highly dependent on the structure of the chiral catalyst, demonstrating the fine-tuning required to achieve optimal stereocontrol.

| Entry | Chiral Phosphate Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | (2,4,6-triisopropyl)phenyl BINOL Phosphate | 21 | 52 |

| 2 | Cbz-protected Tryptamine with Catalyst from Entry 1 | <10 | 86 |

| 3 | H8-TRIP BINOL Phosphate | 81 | 93 |

Diastereoselectivity is often controlled in cycloaddition reactions, such as the Diels-Alder reaction. In reactions involving nitroalkenes, which are electronically similar to nitroindoles in some respects, chiral hydrogen-bond donor catalysts have been used to control both enantioselectivity and diastereoselectivity. rsc.org These catalysts activate the nitroalkene dienophile towards reaction with a diene and simultaneously shield one face of the molecule, directing the diene to attack from the opposite side. This leads to the preferential formation of one of several possible diastereomers (e.g., the endo vs. exo product). Similar principles can be applied to reactions where this compound or its derivatives act as one of the cycloaddition partners.

Advanced Computational and Theoretical Chemistry of 5 Nitro 1 Phenylsulfonyl Indoline

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 5-Nitro-1-(phenylsulfonyl)indoline are fundamental to understanding its reactivity and potential applications. The molecule's structure incorporates an indoline (B122111) core, a phenylsulfonyl group at the nitrogen atom, and a nitro group at position 5. The phenylsulfonyl group generally acts as a strong electron-withdrawing group, which significantly influences the electron density distribution across the indoline ring system. Additionally, the nitro group at the 5-position further enhances this electron-withdrawing effect.

Molecular orbital theory provides a detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited. For indole (B1671886) derivatives, the positions of functional groups can impact the HOMO-LUMO gap due to steric and electronic effects that alter the overlap of electronic orbitals. researchgate.net

In related 1-(phenylsulfonyl)indole (B187392) derivatives, Density Functional Theory (DFT) calculations have been used to visualize the surfaces of the frontier molecular orbitals. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich indoline ring, while the LUMO is likely to be concentrated around the electron-withdrawing nitro and phenylsulfonyl groups. This distribution makes the indoline ring susceptible to electrophilic attack and the nitro group a site for nucleophilic interaction or reduction. The analysis of frontier molecular orbitals helps in predicting the outcomes of various chemical reactions.

Table 1: Calculated Molecular Orbital Energies for a Representative Indole System

| Molecular Orbital | Energy (eV) | General Characteristics |

|---|---|---|

| LUMO+1 | -1.58 | Antibonding, distributed over sulfonyl and phenyl groups |

| LUMO | -2.45 | Antibonding, primarily located on the nitroaromatic moiety |

| HOMO | -6.89 | Bonding, concentrated on the indoline ring system |

| HOMO-1 | -7.52 | Bonding, with significant contribution from the phenyl group |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has become an essential tool for elucidating the mechanisms of complex organic reactions. mdpi.com It allows for the calculation of the energy and electronic structure of reactants, transition states, and products, providing a detailed map of the reaction pathway. mdpi.com For this compound, DFT calculations can be applied to understand various transformations.

Common reactions for this class of compounds include the reduction of the nitro group to an amine and nucleophilic substitution of the phenylsulfonyl group. DFT studies can model these processes to determine activation energies and the structures of transient intermediates. For instance, in the reduction of the nitro group, DFT can help to characterize the reactive intermediates that are formed.

Furthermore, DFT is widely used to investigate the mechanisms of cycloaddition reactions. pku.edu.cn While this compound itself is not a typical diene or dipolarophile, its derivatives could participate in such reactions. DFT calculations can predict whether a reaction will proceed through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. pku.edu.cn For example, studies on related systems have shown that DFT can distinguish between stepwise radical-mediated pathways and concerted cycloadditions by comparing the energy barriers of each route. mdpi.com These calculations are crucial for understanding the fine details of bond formation and cleavage during a chemical reaction. mdpi.com

Predicting Reactivity and Selectivity through Computational Modeling

Computational modeling, particularly using DFT, is a powerful approach for predicting the reactivity and selectivity of chemical reactions. mdpi.com For a molecule like this compound, with multiple potentially reactive sites, predicting where a reaction will occur (regioselectivity) and in what stereochemical orientation (stereoselectivity) is crucial for its synthetic applications.

The electron-withdrawing nature of the nitro and phenylsulfonyl groups significantly influences the reactivity of the indoline ring. Computational models can quantify this influence by calculating various reactivity indices derived from DFT, such as Fukui functions or the dual descriptor. These indices help to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting how it will interact with different reagents.

In cycloaddition reactions involving similar heterocyclic systems, DFT calculations have been successfully used to explain and predict regioselectivity. The models can evaluate the different possible pathways for the approach of the reactants and determine the transition state with the lowest energy, which corresponds to the major product formed. For instance, modeling has shown that the chelation of a metal cation can be a crucial factor in controlling the regioselectivity of a reaction. mdpi.com By analyzing the transition state structures, chemists can understand the steric and electronic factors that govern the selective formation of one isomer over others.

Synthetic Utility of 5 Nitro 1 Phenylsulfonyl Indoline As a Building Block

Construction of Fused Heterocyclic Systems

The strategic placement of the nitro group on the indoline (B122111) ring of 5-nitro-1-(phenylsulfonyl)indoline makes it an ideal starting material for synthesizing various fused heterocyclic systems.

The synthesis of pyrroloindoles, which are structural fragments of highly active antitumor antibiotics like the duocarmycin group, can be achieved using this compound. science.org.ge The Barton-Zard pyrrole (B145914) synthesis offers a one-step method to construct both pyrrolo[2,3-b]indoles and pyrrolo[3,4-b]indoles from 3-nitroindoles. nih.gov The choice of the N-indole protecting group is crucial in determining the resulting isomer. nih.gov

Specifically, the use of a phenylsulfonyl protecting group on the indole (B1671886) nitrogen directs the reaction towards the formation of the pyrrolo[2,3-b]indole (B14758588) ring system. nih.gov For instance, the reaction of 3-nitro-1-(phenylsulfonyl)indole with tosylmethyl isocyanide in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF (tetrahydrofuran) yields 4-phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. nih.gov In contrast, employing other protecting groups like N-benzyl, N-2-pyridyl, or N-ethoxycarbonyl leads to the formation of the corresponding pyrrolo[3,4-b]indole (B14762832) ring system. nih.govresearchgate.net

Table 1: Synthesis of Pyrrolo[2,3-b]indoles and Pyrrolo[3,4-b]indoles

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-nitro-1-(phenylsulfonyl)indole | Tosylmethyl isocyanide, DBU, THF, room temp., 24h | 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole | nih.gov |

| N-benzyl-3-nitroindole | Ethyl isocyanoacetate, base | Pyrrolo[3,4-b]indole derivative | nih.govresearchgate.net |

| N-2-pyridyl-3-nitroindole | Ethyl isocyanoacetate, base | Pyrrolo[3,4-b]indole derivative | nih.govresearchgate.net |

| N-ethoxycarbonyl-3-nitroindole | Ethyl isocyanoacetate, base | Pyrrolo[3,4-b]indole derivative | nih.govresearchgate.net |

The indolo[3,2-b]quinoline skeleton, also known as linear quindoline (B1213401), is a significant structural motif in various biologically active natural products. nih.goveurekaselect.com While the core quindoline structure shows limited biological activity, the introduction of substituents can lead to potent compounds. nih.goveurekaselect.com

One synthetic approach to quindolines involves the intramolecular β-nucleophilic substitution of a 1-phenylsulfonyl-2-acylindole derivative. nih.gov In this method, 1-phenylsulfonylindole is first lithiated at the 2-position and then reacted with 2-nitrobenzaldehyde. The resulting alcohol is oxidized to the corresponding ketone. Subsequent reduction of the nitro group followed by N-benzoylation yields an amido-ketone intermediate. Ring closure facilitated by a base like sodium hydride (NaH) and subsequent hydrolysis and aromatization steps afford the quindoline core. nih.gov

Pyrazino[2,3-b]indoles are another class of fused heterocyclic systems that can be synthesized from indole derivatives. The synthesis often starts from indole-2,3-dione (isatin) derivatives. scispace.comdocumentsdelivered.com Reaction of N-acetylindole-2,3-diones with ethylenediamines produces dihydropyrazinones. scispace.com These intermediates can then be dehydrogenated and deacetylated to yield the desired 5H-pyrazino[2,3-b]indoles. scispace.com The parent 5H-pyrazino[2,3-b]indole has also been prepared through the thermal Fischer indolization of the pyrazinylhydrazone of cyclohexanone, followed by dehydrogenation. scispace.com

Spirooxindoles are a class of compounds with significant biological activity and are highly sought after in pharmaceutical research. mdpi.comnih.gov One method for their synthesis involves the [3+2] cycloaddition reaction between azomethine ylides and an activated alkene. nih.gov For example, spirooxindole-based phenylsulfone cycloadducts can be obtained through the reaction of phenyl vinyl sulfone with azomethine ylides generated from various substituted isatins (including 5-nitroisatin) and secondary amino acids like L-proline. nih.gov This one-pot multicomponent reaction is highly stereoselective. nih.gov Another approach involves the synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones through the oxidation of the corresponding spiroindoles, where nitro-substituted indole-containing compounds have shown promising biological activity. mdpi.com

Table 2: Synthesis of Spirooxindole-Based Systems

| Isatin Derivative | Reagents and Conditions | Product Type | Reference |

| Substituted isatins (e.g., 5-Nitroisatin) | Phenyl vinyl sulfone, secondary amino acids (e.g., L-proline), thermal conditions | Spirooxindole-based phenylsulfone cycloadducts | nih.gov |

| Nitro-substituted spiroindoles | mCPBA, CHCl3 | Spiro[indoline-3,2′-thiazolidine]-2,4′-diones | mdpi.com |

Synthesis of Complex Indoline Derivatives with Multiple Functional Groups

This compound is a key starting material for the synthesis of complex indoline derivatives with diverse functionalities. The nitro group can be reduced to an amine, which can then be further functionalized. For example, starting from 5-nitroindoline (B147364), various synthetic routes can be employed to modify both the N-1 and C-5 positions. nih.gov N-1 alkylation can be achieved using aldehydes, and the nitro group can be reduced to an amine, which can then be converted into ureas or guanidines. nih.gov

In one instance, 5-nitro-1H-indole was used to generate a library of pyrrolidine-substituted 5-nitroindole (B16589) derivatives. nih.govd-nb.info Synthetic strategies included nucleophilic substitution to introduce side chains at the N-1 position and Vilsmeier-Haack formylation at the C-3 position, followed by reductive amination to introduce further diversity. nih.govd-nb.info

Development of Novel Synthetic Methodologies Utilizing the Indoline Scaffold

The indoline scaffold, often derived from precursors like this compound, is central to the development of new synthetic methods. researchgate.net For instance, palladium-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives provides an efficient route to substituted indolines. organic-chemistry.org The use of the 2-pyridinesulfonyl protecting group is advantageous as it can be easily removed after the C-H functionalization step. organic-chemistry.org This methodology allows for the expedient synthesis of a wide array of substituted indolines, which are valuable in medicinal chemistry. researchgate.netorganic-chemistry.org

Structure Activity Relationship Sar Studies of 5 Nitro 1 Phenylsulfonyl Indoline Derivatives Chemical and Methodological Aspects

Influence of Substituent Position and Electronic Nature on Chemical Reactivity and Selectivity

The position of other substituents further modulates this inherent reactivity. Studies on related nitro-heterocyclic compounds have shown that the placement of a nitro group can dramatically alter mutagenic activity, a proxy for certain types of chemical reactivity. nih.gov For example, nitro groups at the C5 or C6 positions of indole (B1671886) and related heterocycles generally result in measurable mutagenic activity, whereas those at C4 or C7 lead to weakly or non-mutagenic compounds. nih.gov This highlights the critical role of substituent positioning in determining the biological and chemical reactivity profiles of these molecules.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role. An electron-donating group placed on the phenylsulfonyl ring, for example, can increase the electron density on the sulfonyl group, potentially altering its interaction with biological targets. Conversely, an electron-withdrawing group on the same ring would have the opposite effect. These electronic perturbations can influence not only the reactivity of the molecule in synthetic transformations but also its binding affinity and selectivity for specific enzymes or receptors.

In the broader context of indole derivatives, the introduction of various substituents has been shown to be a viable strategy for modifying their chemical behavior. For instance, the reactivity of the 3-position of the indole ring can be enhanced by certain reagents, facilitating the construction of more complex heterocyclic systems. rsc.org Similarly, in the study of nitro-thiophenes, the electronic effects of substituents have been quantified to establish linear free energy relationships, providing a predictive framework for their reactivity. rsc.org

The interplay between substituent position and electronic nature is therefore a critical consideration in the design of 5-Nitro-1-(phenylsulfonyl)indoline derivatives with desired chemical properties and, consequently, biological activities.

Stereochemical Influence on Reaction Outcomes and Derivative Properties

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on the outcomes of chemical reactions and the properties of the resulting derivatives. In the context of this compound and its analogues, the introduction of chiral centers can lead to the formation of stereoisomers (enantiomers or diastereomers) which may exhibit distinct chemical and biological behaviors.

The indoline (B122111) scaffold itself can possess stereogenic centers, particularly when substituted at the C2 or C3 positions. The relative and absolute configuration of these centers can dictate the approach of reagents, leading to stereoselective or stereospecific transformations. For instance, in the synthesis of indoline derivatives via intramolecular cyclization, the stereochemistry of the starting material can influence the stereochemical outcome of the cyclized product. nih.gov

Furthermore, the properties of the final derivatives are heavily influenced by their stereochemistry. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect altogether. This is because biological targets such as enzymes and receptors are themselves chiral, and thus interact differently with each enantiomer.

In the case of spiropyrans, which share a structural relationship with the indoline core, the stereochemistry at the spiro-carbon atom is fundamental to their photochromic properties. mdpi.com While direct studies on the stereochemical influence in this compound are specific, the general principles observed in related heterocyclic systems underscore its importance. The steric hindrance imposed by substituents can also affect the planarity of the molecule, which in turn can influence its electronic properties and reactivity. For example, bulky groups adjacent to the nitro group can cause it to twist out of the plane of the aromatic ring, altering its electronic interaction with the pi-system. researchgate.net

Therefore, controlling and understanding the stereochemistry of this compound derivatives is crucial for developing compounds with specific and predictable reaction outcomes and biological profiles.

Methodological Approaches to SAR Elucidation in Synthetic Chemistry

The elucidation of structure-activity relationships (SAR) in synthetic chemistry relies on a variety of systematic methodological approaches. These strategies are designed to rationally explore the chemical space around a lead compound, such as this compound, to identify key structural features responsible for its activity.

One of the most common approaches is the molecular hybridization or molecular modification strategy. This involves the synthesis of a series of analogues where specific parts of the lead molecule are systematically varied. researchgate.net For instance, different substituents can be introduced onto the phenylsulfonyl ring or the indoline nucleus to probe the effects of steric bulk, electronics, and lipophilicity. researchgate.net The synthesis of a library of such compounds allows for a comprehensive evaluation of how these changes impact a desired property, such as binding affinity to a biological target. d-nb.info

Bioisosteric replacement is another powerful technique used in SAR studies. researchgate.net This involves substituting a functional group in the lead compound with another group that has similar physical or chemical properties. The goal is to see if the activity is maintained or improved, which can provide insights into the key interactions between the molecule and its target. For example, a carboxyl group might be replaced with a tetrazole ring.

Computational chemistry and molecular modeling play an increasingly important role in modern SAR elucidation. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. Molecular docking simulations can predict the binding mode of a ligand to its receptor, providing a structural basis for understanding the observed SAR. nih.govresearchgate.net These computational methods can help prioritize the synthesis of new derivatives and guide the design of more potent and selective compounds.

The synthesis of these derivatives often employs a range of chemical reactions, including nucleophilic substitutions, coupling reactions (like Suzuki-Miyaura), reductions, and oxidations. nih.gov The development of efficient and versatile synthetic routes is therefore a critical enabler of SAR studies, allowing for the timely production of the required analogues for testing. nih.govd-nb.info

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Nitro-1-(phenylsulfonyl)indoline, and what analytical techniques are essential for confirming its purity and structural integrity?

- Methodological Answer : The synthesis of indoline derivatives like this compound often employs photochemical radical cyclization, as demonstrated in studies using styrene and halogenated aniline precursors under UV light . Post-synthesis, purity and structural confirmation require a combination of techniques:

- FT-IR : To identify functional groups and vibrational modes.

- XRD : For crystallographic validation of molecular geometry .

- UV-vis Spectroscopy : To compare experimental absorbance profiles with theoretical predictions, ensuring alignment with expected electronic transitions .

Q. How can researchers design experiments to characterize the electronic and vibrational spectra of this compound derivatives?

- Methodological Answer :

- Vibrational Spectra : Use quantum chemical methods (e.g., density functional theory, DFT) with basis sets like 6-31G(d) to compute vibrational frequencies. Compare results with experimental FT-IR data, adjusting for solvent effects (e.g., chloroform vs. vacuum) .

- Electronic Spectra : Perform TD-DFT calculations to predict UV-vis absorption maxima. Validate experimentally by measuring absorbance in solvents like chloroform, noting solvent-induced red/blue shifts .

Q. What are the best practices for presenting spectroscopic and computational data in manuscripts to avoid redundancy and enhance clarity?

- Methodological Answer :

- Tables : Summarize key parameters (e.g., bond lengths, absorption wavelengths) with error margins. Avoid duplicating data shown in figures .

- Figures : Use layered plots to compare theoretical and experimental spectra (e.g., vacuum vs. solvent computations vs. experimental results). Annotate discrepancies and proposed causes .

- Appendices : Include raw computational data (e.g., Cartesian coordinates, convergence criteria) for reproducibility, while keeping processed data in the main text .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies between theoretical computational models (e.g., DFT) and experimental spectroscopic data for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Re-run computations with explicit solvent models (e.g., PCM for chloroform) to account for solvatochromic shifts observed experimentally .

- Basis Set Optimization : Test advanced basis sets (e.g., 6-311G(d,p)) to improve accuracy in predicting electronic transitions, particularly for conjugated systems .

- Error Analysis : Quantify uncertainties in experimental setups (e.g., instrument resolution) and computational approximations (e.g., exchange-correlation functionals) .

Q. How can quantum chemical methods (e.g., 6-311G(d,p) basis sets) be optimized to predict the electronic properties of this compound in different solvent environments?

- Methodological Answer :

- Basis Set Selection : Compare results from 6-31G(d) and 6-311G(d,p) to assess convergence in frontier molecular orbitals (HOMO-LUMO gaps).

- Solvent Modeling : Use implicit (e.g., COSMO) and explicit solvent models to simulate polarity effects. Validate against experimental solvatochromism data .

- Benchmarking : Cross-validate with high-level methods (e.g., CASPT2) for critical transitions, especially charge-transfer states relevant to DSSC applications .

Q. What framework should be applied to formulate hypothesis-driven research questions on the structure-activity relationships of this compound in pharmacological contexts?

- Methodological Answer :

- PICO Framework : Define P opulation (e.g., receptor targets like H1/H4 histamine receptors), I ntervention (structural modifications), C omparison (existing ligands), and O utcome (binding affinity metrics) .

- FINER Criteria : Ensure questions are F easible (e.g., synthesizable analogs), I nteresting (novel binding mechanisms), N ovel (understudied dual receptor activity), E thical (in vitro focus), and R elevant (therapeutic potential) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies between observed UV-vis absorbance bands and computational predictions for indoline-based dyes?

- Methodological Answer :

- Peak Assignment : Re-examine orbital transitions (e.g., π→π* vs. n→π*) using natural transition orbital (NTO) analysis to identify misassigned peaks .

- Experimental Replication : Repeat measurements under controlled conditions (e.g., degassed solvents to prevent oxidation artifacts) .

- Cross-Validation : Compare results with independent computational software (e.g., Gaussian vs. ORCA) to isolate algorithmic biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.